

Application Note: Adrenomedullin (16-31) Receptor Binding Assay

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Compound of Interest

Compound Name: Adrenomedullin (16-31), human

Cat. No.: B10857658

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Introduction

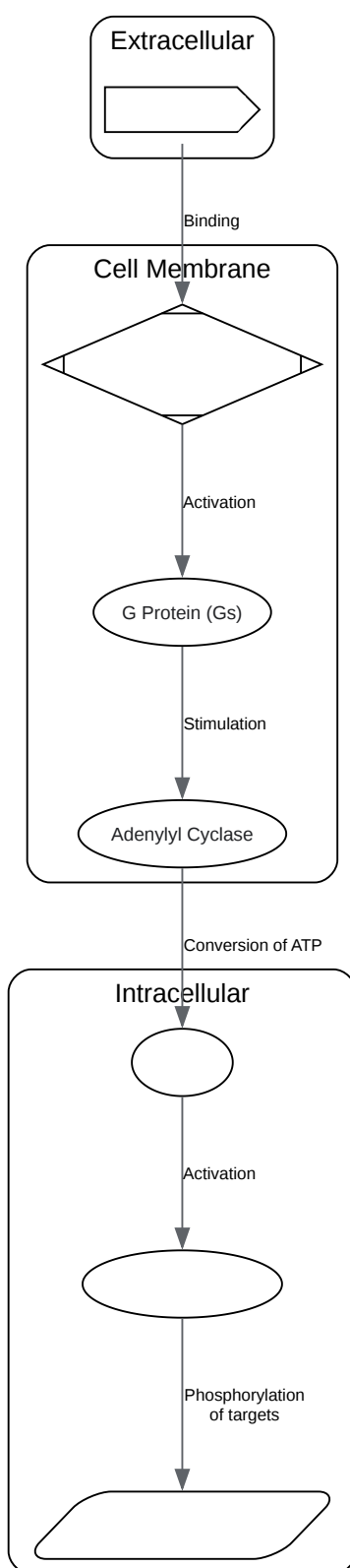
Adrenomedullin (AM) is a potent vasodilatory peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily. It plays a crucial role in various physiological processes, including blood pressure regulation, angiogenesis, and inflammation. AM exerts its effects through two main receptor subtypes, AM1 and AM2, which are heterodimers of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 for the AM1 receptor and RAMP3 for the AM2 receptor. The fragment Adrenomedullin (16-31) is a segment of the full-length human adrenomedullin peptide. Unlike the parent molecule, which is a vasodilator, AM(16-31) has been observed to exhibit pressor activity in rats.[1] This fragment also demonstrates a notable affinity for the CGRP1 receptor.[2][3][4][5]

This application note provides a detailed protocol for a competitive receptor binding assay to characterize the binding of Adrenomedullin (16-31) and other compounds to adrenomedullin receptors. The assay utilizes a radiolabeled form of adrenomedullin, [125I]AM, to compete for binding to receptors expressed in a suitable cell line.

Adrenomedullin Receptor Signaling Pathway

Adrenomedullin receptors are G protein-coupled receptors (GPCRs). Upon ligand binding, a conformational change in the receptor activates intracellular heterotrimeric G proteins, primarily

Gs. The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.



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Caption: Adrenomedullin Receptor Signaling Pathway.

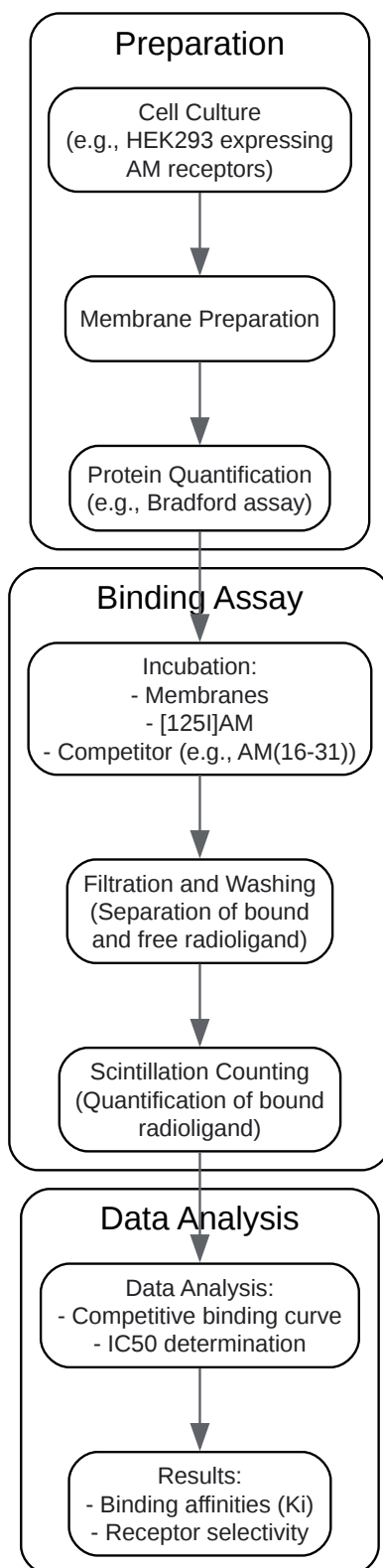
Experimental Protocol: Competitive Receptor Binding Assay

This protocol describes the steps for a competitive binding assay using cell membranes expressing adrenomedullin receptors.

Materials and Reagents

- Cell Lines: HEK293 or COS-7 cells transiently or stably transfected with CLR and either RAMP2 (for AM1) or RAMP3 (for AM2). Rat2 cells are also a suitable option.
- Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (if applicable).
- Radioligand: [¹²⁵I]-Adrenomedullin (human, specific activity ~2000 Ci/mmol).
- Competitor Ligands: Adrenomedullin (16-31), full-length Adrenomedullin (human), CGRP (8-37), and other test compounds.
- Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and protease inhibitors.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.2% bovine serum albumin (BSA), and bacitracin (1 mg/ml).
- Scintillation Cocktail.
- 96-well filter plates (e.g., Millipore Multiscreen).
- Scintillation counter.

Experimental Workflow



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